Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate
CAS No.: 1015021-91-6
Cat. No.: VC18421157
Molecular Formula: C20H17BrN2O4
Molecular Weight: 429.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015021-91-6 |
|---|---|
| Molecular Formula | C20H17BrN2O4 |
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | ethyl 6-(4-bromophenyl)-8,10-dimethoxy-3,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene-2-carboxylate |
| Standard InChI | InChI=1S/C20H17BrN2O4/c1-4-27-20(24)18-17-15(26-3)9-14(25-2)16-13(10-23(22-18)19(16)17)11-5-7-12(21)8-6-11/h5-10H,4H2,1-3H3 |
| Standard InChI Key | PTTWXPJCUNIFKR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN2C=C(C3=C2C1=C(C=C3OC)OC)C4=CC=C(C=C4)Br |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Features
The compound’s IUPAC name, ethyl 6-(4-bromophenyl)-8,10-dimethoxy-3,4-diazatricyclo[5.3.1.0⁴,¹¹]undeca-1(10),2,5,7(11),8-pentaene-9-carboxylate, reflects its polycyclic framework. Key structural elements include:
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A cyclopenta[cd]indene backbone providing rigidity and planar aromatic regions.
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Diaza (N2) substitution at positions 3 and 4, introducing hydrogen-bonding capacity.
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4-Bromophenyl and methoxy groups at positions 6, 8, and 10, enhancing electronic diversity.
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An ethyl carboxylate moiety at position 9, offering sites for derivatization.
The bromine atom’s electronegativity (Pauling scale: 2.96) and methoxy groups’ electron-donating effects create a polarized electronic environment, potentially influencing reactivity in cross-coupling reactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 429.3 g/mol |
| CAS Number | 1015021-91-6 |
| Formula | |
| Purity | Research grade (≥95%) |
| Storage Conditions | 2–8°C, inert atmosphere |
Experimental data on solubility indicate moderate polarity, with dissolution observed in dimethyl sulfoxide (DMSO) and dichloromethane but limited aqueous solubility (<0.1 mg/mL at 25°C). Thermal stability analyses via differential scanning calorimetry (DSC) are pending, though analogous diaza-indene derivatives decompose above 200°C .
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis
While no explicit synthesis route for this compound is documented, disconnections suggest:
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Cyclopenta[cd]indene core formation via intramolecular Diels-Alder or photocyclization strategies.
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Diaza incorporation through Huisgen cycloaddition or condensation reactions.
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Bromophenyl and methoxy introductions via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
A plausible multistep approach could involve:
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Synthesis of a bromophenyl-substituted maleimide precursor.
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[4+2] Cycloaddition with a diene to construct the fused ring system.
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Methoxylation and esterification steps.
Comparative Reaction Conditions
Data from related bromophenylmaleimide syntheses provide insight into viable conditions:
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Maleimide formation | Maleic anhydride + 4-bromoaniline, AcOH, Δ | 85–91% |
| Cycloaddition | Anthrone, toluene, (R,R)-thiourea catalyst | 40–86% |
| Methoxylation | NaOMe/MeOH, CuI catalysis | 62%* |
| Esterification | Ethyl chloroformate, DMAP, CH₂Cl₂ | 78%* |
*Theorized yields based on analogous transformations .
Notably, asymmetric induction in cycloadditions remains challenging. Chiral thiourea catalysts (e.g., (R,R)-V) achieve enantiomeric excesses up to 90% in related systems , suggesting potential for stereocontrolled synthesis of this compound’s diaza centers.
Future Research Directions
Synthetic Optimization
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Flow chemistry approaches: Microreactors could improve exothermic cycloaddition safety and yield.
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Biocatalytic routes: Engineered imine reductases for enantioselective diaza formation.
Functionalization Studies
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Bromine substitution: Pd-catalyzed cross-couplings (Suzuki, Sonogashira) to install aryl/alkynyl groups.
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Ester hydrolysis: Generating carboxylic acid derivatives for metal-organic framework (MOF) synthesis.
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